![molecular formula C9H18N2O4 B6295316 CEL-d4 CAS No. 2415727-83-0](/img/structure/B6295316.png)
CEL-d4
Overview
Description
CEL-d4 is a synthetic compound developed by scientists at the University of Michigan. It is a small molecule that can be used to study and manipulate cellular processes in a variety of ways. CEL-d4 is a novel compound that has been used in numerous scientific studies to investigate cellular mechanisms and their roles in health and disease.
Scientific Research Applications
1. Biomedical Applications
Capillary electrophoresis (CE) is a high-efficiency analytical technique that has significantly impacted biomedical research, clinical, and forensic practice. CEL-d4, as a derivative or related component, is likely involved in these areas, given its relation to capillary electrophoresis. The technology is especially useful for analyzing various substances present in biological fluids, highlighting its versatility in biomedical applications (Páez & Hernández, 2001).
2. Pharmaceutical Analysis
CE, and by extension, related technologies like CEL-d4, are instrumental in pharmaceutical analysis. They are used in research and development (R&D), quality control (QC), and stability studies of pharmaceuticals. Their high efficiency and resolution power make them ideal for the analysis of peptides, proteins, carbohydrates, inorganic ions, chiral compounds, and numerous other pharmaceutical applications (Ahuja, 2008).
3. Analytical Tool for Environmental and Food Analysis
The application of CE devices, which could include CEL-d4 technologies, has been demonstrated for environmental and food analysis. These devices are notable for their simplicity and low cost, making them accessible for various analytical purposes, including water monitoring and food control (Duong et al., 2016).
4. Malaria Research
CEL-1000, a peptide derived from the human major histocompatibility complex, which could be related to CEL-d4, has shown effectiveness in malaria research. It has demonstrated protective effects against malaria in murine models, indicating potential biomedical applications in disease prevention and treatment (Charoenvit et al., 2004).
5. Cancer Research
Dendritic cells generated from peripheral blood mononuclear cells and transfected with carcinoembryonic antigen (CEA) mRNA, which could be related to CEL-d4, have shown promise in stimulating CD8+ cytotoxic T lymphocyte responses. This suggests potential applications in cancer research and immunotherapy (Nair et al., 1998).
properties
IUPAC Name |
(2S)-2-amino-6-(2-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c10-7(9(14)15)3-1-2-5-11-6-4-8(12)13/h7,11H,1-6,10H2,(H,12,13)(H,14,15)/t7-/m0/s1/i1D2,2D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWCBIQZFYDOE-IMRHFWKNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCC(=O)O)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-6-(2-carboxyethylamino)-4,4,5,5-tetradeuteriohexanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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